molecular formula C19H18N2O3 B11138575 N-(3,5-dimethoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide

N-(3,5-dimethoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B11138575
M. Wt: 322.4 g/mol
InChI Key: SIPXAZCTFZBSIN-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide is an organic compound that features a benzamide core substituted with a 3,5-dimethoxyphenyl group and a 1H-pyrrol-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoyl chloride with 3,5-dimethoxyaniline in the presence of a base such as triethylamine.

    Introduction of the Pyrrole Group: The pyrrole group can be introduced via a palladium-catalyzed cross-coupling reaction between the benzamide derivative and a pyrrole derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethoxyphenyl)-3-(1H-pyrrol-1-yl)benzamide
  • N-(3,5-dimethoxyphenyl)-3-(1H-pyrrol-1-yl)propanamide

Uniqueness

N-(3,5-dimethoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-4-pyrrol-1-ylbenzamide

InChI

InChI=1S/C19H18N2O3/c1-23-17-11-15(12-18(13-17)24-2)20-19(22)14-5-7-16(8-6-14)21-9-3-4-10-21/h3-13H,1-2H3,(H,20,22)

InChI Key

SIPXAZCTFZBSIN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)N3C=CC=C3)OC

Origin of Product

United States

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